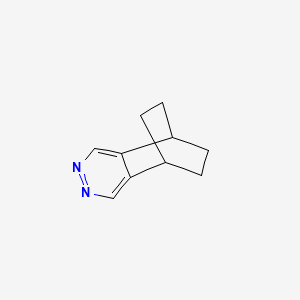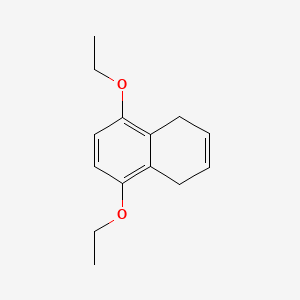
1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a tetrahydrobenzazepine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or copper(I) chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.
類似化合物との比較
- 1-(4-Methoxyphenoxy)-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 1-(4-Methoxyphenoxy)-3-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine
Comparison: 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and structural features. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. These differences make it a valuable compound for targeted research and applications.
特性
CAS番号 |
89739-62-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
5-(4-methoxyphenoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C18H21NO2/c1-19-12-11-14-5-3-4-6-17(14)18(13-19)21-16-9-7-15(20-2)8-10-16/h3-10,18H,11-13H2,1-2H3 |
InChIキー |
GJXYXMWDYOJEIL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC=CC=C2C(C1)OC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
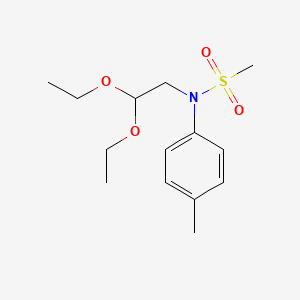
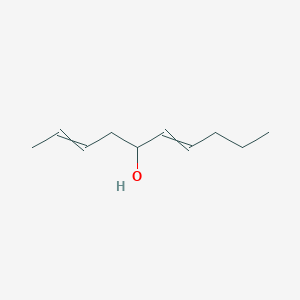
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
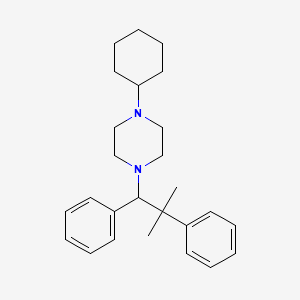
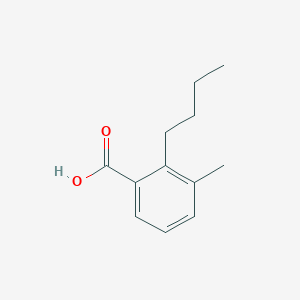
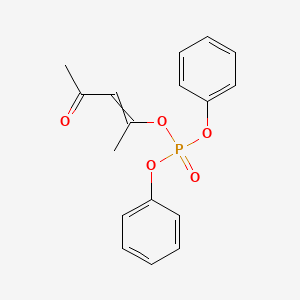
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
